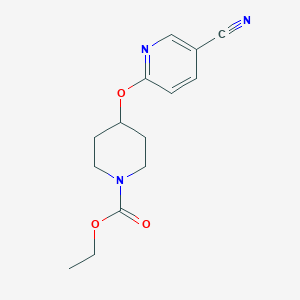

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-19-14(18)17-7-5-12(6-8-17)20-13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENVGSPZVKCPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, research has shown that it can induce apoptosis in cancer cells via caspase activation pathways, suggesting potential therapeutic applications in oncology.

- Neurological Disorders : The compound's interaction with specific receptors may provide insights into treating neurological diseases. Preliminary assessments have indicated a lack of acute toxicity at therapeutic doses in animal models, making it a candidate for further neuropharmacological studies.

2. Organic Synthesis

- As an intermediate in organic synthesis, Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate serves as a building block for more complex compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

3. Biochemical Studies

- The compound is being investigated for its ability to modulate biological pathways, potentially influencing enzyme activity or receptor interactions. This makes it valuable for studying biochemical processes and drug interactions.

Case Studies and Research Findings

Study on Anticancer Properties : A significant study published in the Journal of Medicinal Chemistry highlighted the selective cytotoxicity of this compound against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Neuropharmacological Assessment : In vivo studies demonstrated that the compound does not exhibit significant toxicity at therapeutic doses, with no acute toxicity observed in animal models at concentrations up to 2000 mg/kg.

Mechanistic Insights : Research has suggested that this compound may induce apoptosis in cancer cells through specific signaling pathways, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound has a similar piperidine core but with different substituents, leading to distinct biological activities.

Pyridine derivatives: These compounds share the pyridine ring structure but differ in their functional groups and overall molecular architecture.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative featuring a cyanopyridine moiety. The structural formula can be represented as follows:

This compound is characterized by its piperidine ring, which is known for its versatility in biological activity due to the ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function by modulating the activity of neurotransmitter receptors or enzymes involved in critical biochemical pathways. For instance, its structural similarity to known pharmacophores allows it to potentially inhibit or activate targets relevant in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 (breast cancer) | 9.46 | Superior to 5-Fluorouracil (17.02) |

| MDA-MB-231 (breast cancer) | 1.75 | Better than standard treatments |

These findings suggest that this compound could serve as a promising lead compound for further development in cancer therapeutics .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in conditions such as depression and anxiety.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Neuropharmacological Assessment : In vivo studies have indicated that the compound does not exhibit significant toxicity at therapeutic doses, with no acute toxicity observed in animal models at concentrations up to 2000 mg/kg .

- Mechanistic Insights : Research has suggested that this compound may induce apoptosis in cancer cells through caspase activation pathways, further supporting its role as a potential anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with a cyanopyridinyloxy fragment under basic conditions. Key steps include:

-

Coupling : Use of dichloromethane (DCM) with NaOH to facilitate ether bond formation between the piperidine and pyridine moieties .

-

Purification : Column chromatography (e.g., silica gel, hexanes/EtOAc gradient) yields ~65% purity .

-

Optimization : Solid-supported lipases (e.g., immobilized CALB) in aqueous micellar conditions improve esterification efficiency and reduce solvent waste .

- Data Table :

| Reaction Type | Solvent System | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM/NaOH | None | 65% | |

| Lipase-Catalyzed Esterification | Water/TPGS-750-M | CALB | 70–85% |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 13C NMR : Peaks at δ 160–170 ppm indicate carbonyl groups (e.g., ester, nitrile). Piperidine ring carbons appear at δ 40–60 ppm, while pyridinyl carbons resonate at δ 120–150 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 303.15 g/mol) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation (H315/H319 hazard codes) .

- Emergency Response : For spills, neutralize with silica-based absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction.

- Refinement : SHELXL refines atomic coordinates with R1 < 0.05. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : Check CIF files for bond-length discrepancies (>0.02 Å indicates errors).

Q. How do enzyme-catalyzed synthesis methods compare to traditional routes in scalability and green chemistry metrics?

- Methodological Answer :

- Lipase Efficiency : Immobilized Candida antarctica lipase B (CALB) in TPGS-750-M micelles reduces organic solvent use by 90% while maintaining >80% yield .

- Life-Cycle Analysis : Compare E-factors (kg waste/kg product):

| Method | E-Factor | Solvent Use |

|---|---|---|

| Traditional | 15–20 | High (DCM, THF) |

| Enzymatic | 2–5 | Low (water) |

Q. What strategies are used to screen this compound for biological activity in drug discovery?

- Methodological Answer :

- Informer Libraries : Screen against Merck’s Aryl Halide Chemistry Informer Library to assess reactivity in cross-coupling or functionalization .

- Assays : Test inhibition of kinases or GPCRs using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, AZD1283 (a structurally related compound) showed activity in thrombosis models .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

- Methodological Answer :

- Deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC correlates nitrile (δ 120 ppm) with adjacent pyridine protons .

- Isotope Labeling : Introduce 13C-labeled precursors to track carbon connectivity in complex spectra.

- HRMS Validation : Match exact mass (e.g., 303.1485 g/mol) with theoretical values to confirm molecular formula .

Q. What reaction intermediates are critical in synthesizing derivatives of this compound?

- Methodological Answer :

- Key Intermediates :

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Used in cross-electrophile coupling .

4-(4-Chlorophenyl)-3-cyano-pyridinone: Forms via Knoevenagel condensation with ethyl cyanoacetate .

- Mechanistic Insight : Monitor intermediates via LC-MS quenching studies to optimize reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.